REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.C(=S)=S>>[Br:10][C:11]1[S:12][C:13]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Type
|
CUSTOM
|
Details
|
to stir for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions over 10 min with vigorous magnetic stirring
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before being quenched with 100 mL 1 M HCl (aq)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with carbon disulfide (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on a silica gel column (hexane:ether=9:1)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.14 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |